

An In-depth Technical Guide to 2-Methoxycarbonylcyclopentanone: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Methyl 2-oxocyclopentanecarboxylate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxycarbonylcyclopentanone, a versatile organic intermediate, holds a significant position in the landscape of pharmaceutical synthesis and chemical research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role in the development of therapeutic agents. Detailed experimental protocols and spectroscopic data are presented to facilitate its practical use in a laboratory setting. Furthermore, this document elucidates the signaling pathways of drugs synthesized from this intermediate, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Identification

2-Methoxycarbonylcyclopentanone, also known as **methyl 2-oxocyclopentanecarboxylate**, is a cyclic β -keto ester.^{[1][2]} Its structure features a five-membered cyclopentanone ring substituted with a methoxycarbonyl group at the alpha position to the ketone.

Systematic IUPAC Name: methyl 2-oxocyclopentane-1-carboxylate^[2]

Molecular Formula: C₇H₁₀O₃^[1]

Molecular Weight: 142.15 g/mol [1]

CAS Registry Number: 10472-24-9[1]

Synonyms:

- **Methyl 2-oxocyclopentanecarboxylate**[1]
- 2-Carbomethoxycyclopentanone
- Methyl cyclopentanone-2-carboxylate[1]
- Cyclopentanecarboxylic acid, 2-oxo-, methyl ester

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methoxycarbonylcyclopentanone is presented in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

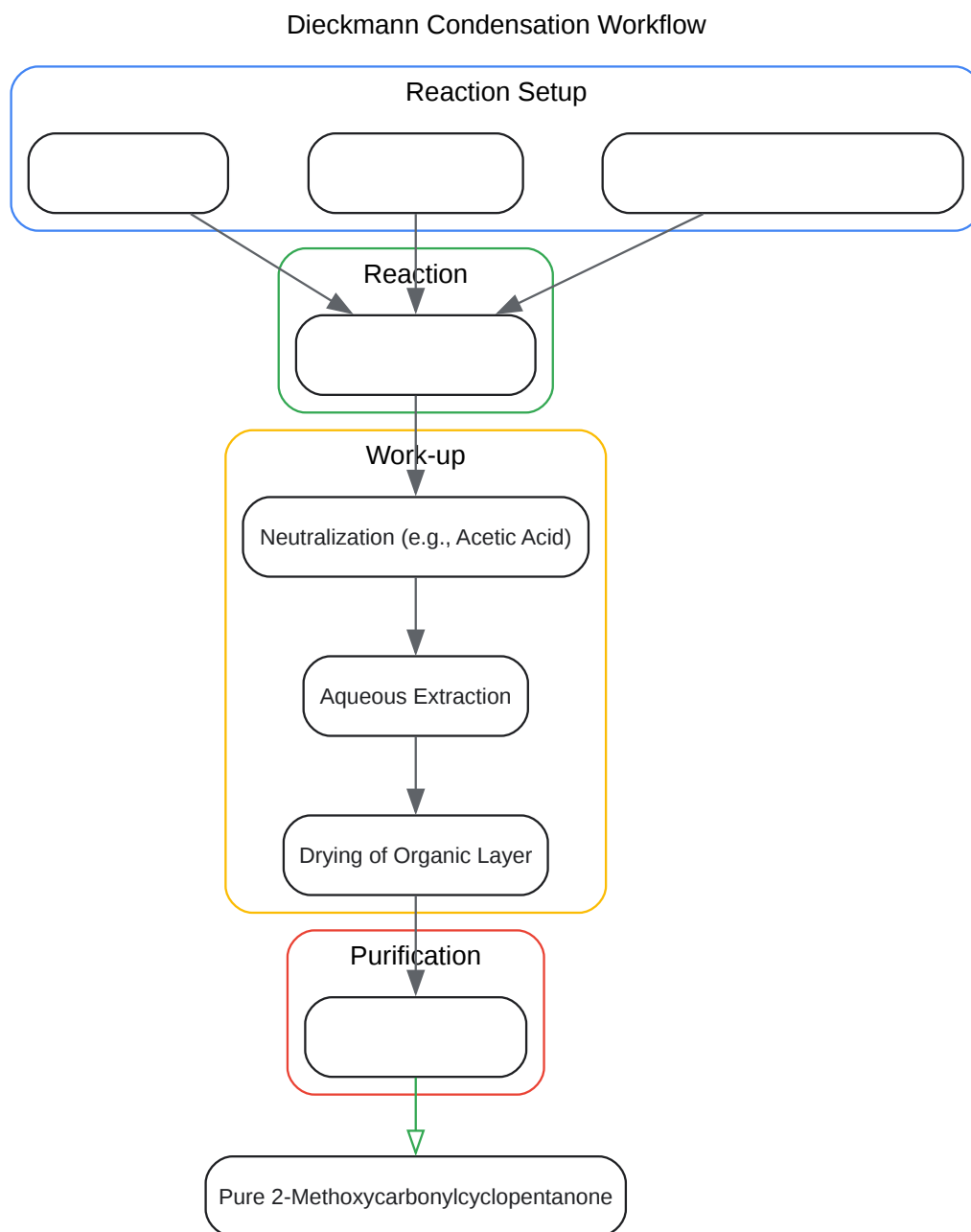
Property	Value	Reference
Appearance	Clear colorless to slight yellow liquid	[3]
Boiling Point	105 °C at 19 mmHg	[1]
Density	1.145 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.456	[1]
Flash Point	>230 °F (>110 °C)	[1]
Storage Temperature	2-8°C	[1]

Synthesis of 2-Methoxycarbonylcyclopentanone

The most common and industrially significant method for the synthesis of 2-Methoxycarbonylcyclopentanone is the Dieckmann condensation of dimethyl adipate.[4] This intramolecular cyclization reaction is a robust method for forming five- and six-membered rings.

Dieckmann Condensation Workflow

The following diagram illustrates the workflow of the Dieckmann condensation for the synthesis of 2-Methoxycarbonylcyclopentanone.



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Caption: A flowchart of the Dieckmann condensation process.

Detailed Experimental Protocol: Dieckmann Condensation

This protocol is a representative procedure for the synthesis of 2-Methoxycarbonylcyclopentanone.

Materials:

- Dimethyl adipate
- Sodium methoxide
- Anhydrous toluene (or benzene)
- Glacial acetic acid
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Diethyl ether

Equipment:

- Round-bottom flask equipped with a reflux condenser and a dropping funnel
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- **Reaction Setup:** In a dry, round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium methoxide (1.0 equivalent) to anhydrous toluene.
- **Addition of Reactant:** While stirring, add dimethyl adipate (1.0 equivalent) dropwise to the suspension of sodium methoxide in toluene at a rate that maintains a gentle reflux.
- **Reaction:** After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Carefully add glacial acetic acid to neutralize the mixture.
 - Add water to dissolve the resulting salts.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer with diethyl ether.
 - Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:**
 - Filter to remove the drying agent.
 - Concentrate the filtrate using a rotary evaporator to remove the solvent.
 - Purify the crude product by vacuum distillation to obtain pure 2-Methoxycarbonylcyclopentanone.^{[5][6][7]}

Spectroscopic Data

The structural elucidation of 2-Methoxycarbonylcyclopentanone is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (CDCl ₃)	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.75	s	3H	-OCH ₃	
~3.40	t	1H	-CH(CO)-	
~2.50 - 2.20	m	4H	-CH ₂ -C=O and -CH ₂ -CH(CO)-	
~2.10 - 1.90	m	2H	-CH ₂ -CH ₂ -CH ₂ -	

¹³ C NMR (CDCl ₃)	Chemical Shift (δ, ppm)	Assignment
~210	C=O (ketone)	
~170	C=O (ester)	
~55	-OCH ₃	
~50	-CH(CO)-	
~38	-CH ₂ - (α to ketone)	
~30	-CH ₂ -	
~20	-CH ₂ -	

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's field strength.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methoxycarbonylcyclopentanone exhibits characteristic absorption bands for its functional groups.[8]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1755	Strong	C=O stretch (ester)
~1725	Strong	C=O stretch (ketone)
~2950	Medium	C-H stretch (aliphatic)
~1200	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.^{[9][10][11][12]}

m/z	Relative Intensity	Possible Fragment
142	Moderate	[M] ⁺ (Molecular ion)
111	High	[M - OCH ₃] ⁺
83	High	[M - COOCH ₃] ⁺
55	Very High	[C ₄ H ₇] ⁺ or [C ₃ H ₃ O] ⁺

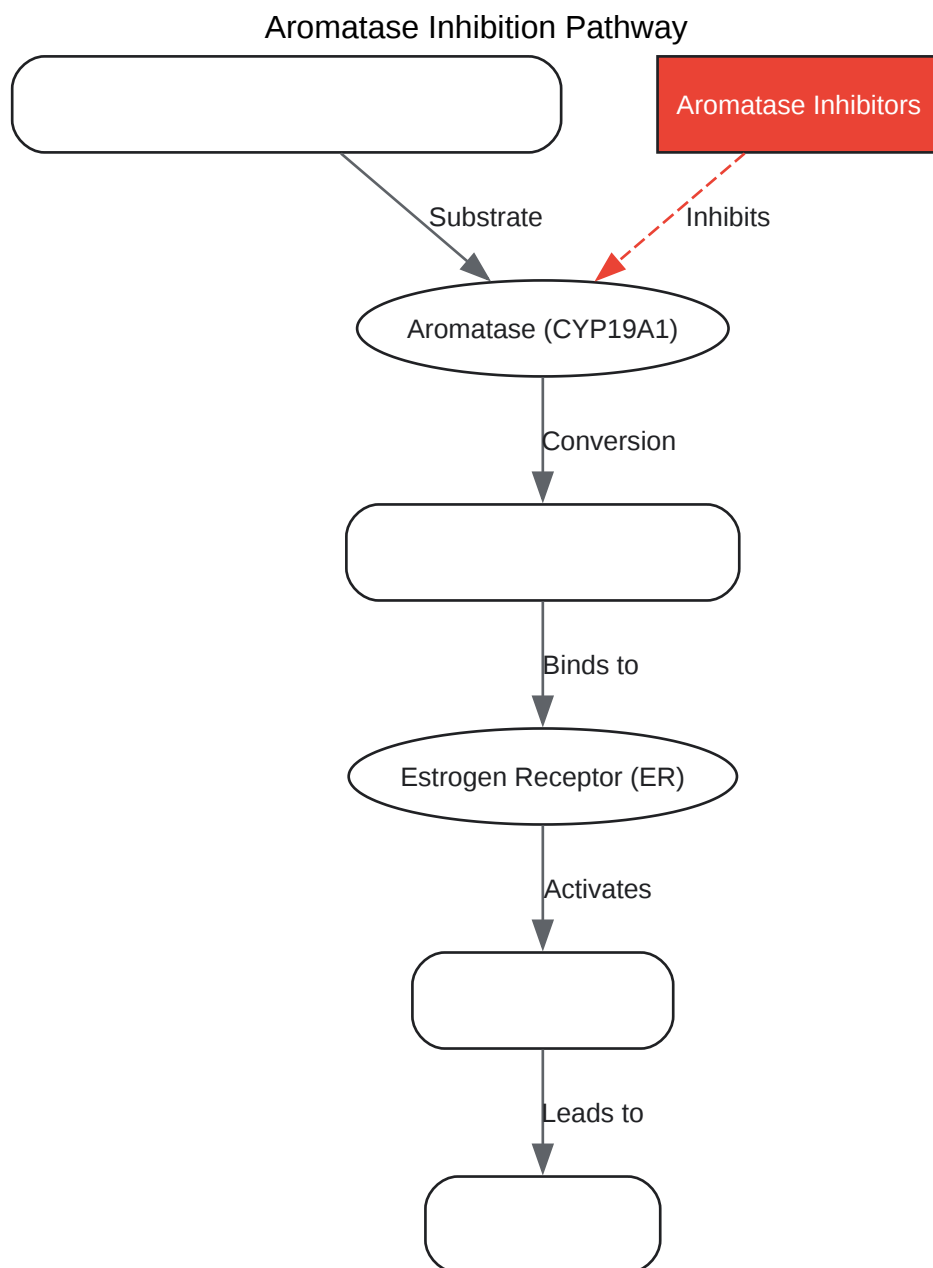
Applications in Drug Development

2-Methoxycarbonylcyclopentanone serves as a crucial building block for the synthesis of various pharmaceutical compounds due to the reactivity of its keto and ester functional groups.

Synthesis of Aromatase Inhibitors

Derivatives of 2-Methoxycarbonylcyclopentanone have been utilized in the synthesis of non-steroidal aromatase inhibitors.^[1] These inhibitors are a cornerstone in the treatment of hormone-receptor-positive breast cancer in postmenopausal women.

Aromatase inhibitors block the conversion of androgens to estrogens, thereby reducing the levels of circulating estrogens that can promote the growth of estrogen-receptor-positive breast cancer cells.



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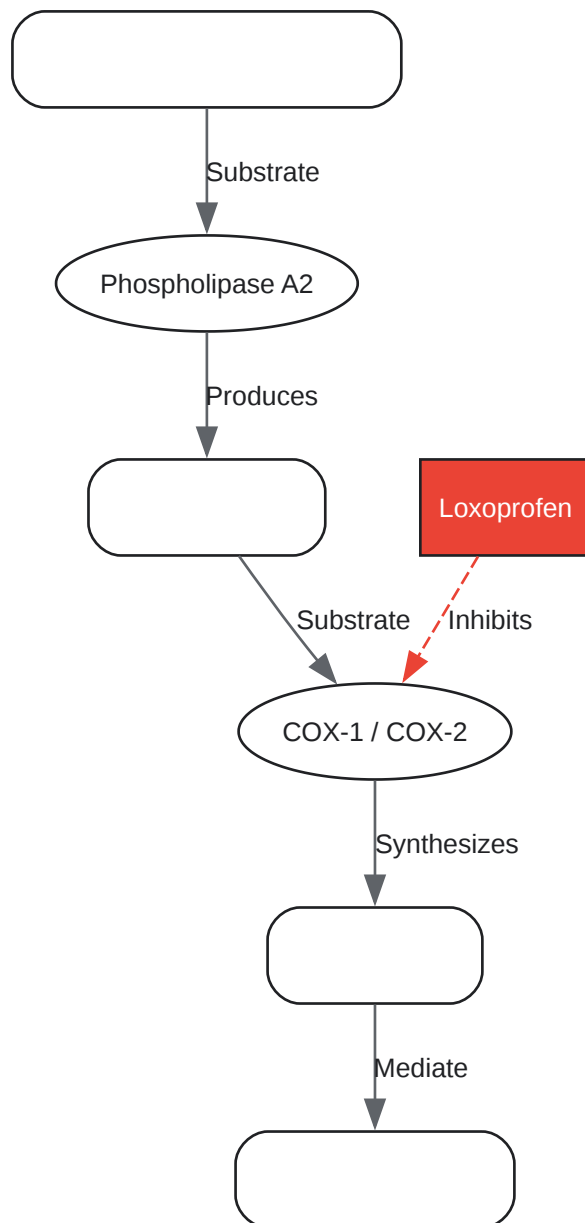
Caption: Mechanism of action of aromatase inhibitors.[13][14][15]

Intermediate for Loxoprofen Synthesis

2-Methoxycarbonylcyclopentanone is a key intermediate in the synthesis of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID).^[9] Loxoprofen is a potent analgesic and anti-inflammatory agent.

Loxoprofen, like other NSAIDs, exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.^{[16][17][18][19][20]}

Loxoprofen (NSAID) Mechanism of Action

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Caption: The cyclooxygenase (COX) inhibition pathway by Loxoprofen.[16][17]

Conclusion

2-Methoxycarbonylcyclopentanone is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its straightforward synthesis via Dieckmann condensation and the reactivity of its functional groups make it an attractive starting material for the construction of complex molecules. The information provided in this technical guide, including its physicochemical properties, detailed synthetic protocols, and comprehensive spectroscopic data, serves as a valuable resource for researchers and professionals in the field. A thorough understanding of its chemistry and applications will continue to drive innovation in drug discovery and development.

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